5-(4-Pyridylmethyl)-2-thiouracil
Description
5-(4-Pyridylmethyl)-2-thiouracil is a thiouracil derivative characterized by a pyridylmethyl substituent at the C5 position of the pyrimidine ring. The pyridyl group may enhance metal coordination capabilities compared to simpler thiouracils, while the thiocarbonyl moiety retains reactivity typical of 2-thiouracil derivatives . This article focuses on comparing its properties and activities with structurally related compounds.
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-8(6-12-10(15)13-9)5-7-1-3-11-4-2-7/h1-4,6H,5H2,(H2,12,13,14,15) |
InChI Key |
PEECAXUIEQWNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=CNC(=S)NC2=O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Histamine H₂-Receptor Antagonists: 5-(4-Pyridylmethyl)-2-thiouracil derivatives have been investigated for their potential as histamine H₂-receptor antagonists . Blockade of histamine H₂-receptors can inhibit the biological actions of histamine, which are not inhibited by histamine H₁-antagonists .
- Gastric Acid Secretion Inhibition: Specific compounds, including 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-5-(4-pyridylmethyl)-4-pyrimidone, have demonstrated the ability to inhibit basal secretion of gastric acid and secretion stimulated by pentagastrin or food .
- Vasodilation Inhibition: These compounds can inhibit histamine H₂-receptor-mediated vasodilation at doses ranging from 0.5 to 16 micromoles per kilogram intravenously in anesthetized cats .
- Anti-Cancer Agent Research: Pyrimidine analogs, including 2-thiouracil derivatives, exhibit remarkable biological activity, especially as anti-cancer agents . They resemble cellular pyrimidine bases and can interfere with cellular biosynthetic activity .
- Drug Resistance Research: Due to the development of drug resistance to widely used anti-cancer drugs like 5-fluorouracil (5-FU), structural adjustments, such as creating 2-thiouracil-5-sulfonamides, have been explored for their anticancer activities .
- Apoptosis Induction: Research has been conducted on 2-thiouracil derivatives to confirm their ability to induce apoptosis in cancer cell lines . Annexin V-FITC and propidium iodide (PI) staining are used to distinguish between viable, early, and late apoptotic, as well as necrotic cells .
Synthesis and Preparation
- Synthesis of this compound: Ethyl β-(4-pyridyl)propionate and ethyl formate are added to a stirred mixture of sodium wire and dry ether. The mixture is stirred, evaporated, and treated with thiourea and ethanol. After refluxing and evaporation, the residue is dissolved in water, and the product is precipitated by adding glacial acid to pH4, yielding this compound .
Data Tables and Case Studies
- While specific comprehensive data tables and well-documented case studies focused solely on this compound are not available in the provided search results, studies involving related 2-thiouracil derivatives provide insight into their potential applications.
Example data from a related study on 2-thiouracil-5-sulfonamides :
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Total |
|---|---|---|---|---|
| 6e/A-2780 | 2.38 | 22.02 | 9.41 | 33.81 |
| Control/A-2780 | 0.54 | 0.19 | 0.75 | 1.48 |
| 6e/HT-29 | 1.61 | 26.24 | 14.51 | 42.36 |
| Control/HT-29 | 0.69 | 0.25 | 1.47 | 2.41 |
| 6e/MCF-7 | 3.82 | 23.71 | 11.75 | 39.28 |
| Control/MCF-7 | 0.46 | 0.08 | 1.18 | 1.72 |
| 6e/HepG2 | 0.84 | 18.97 | 8.81 | 28.62 |
| Control/HepG2 | 0.71 | 0.33 | 1.15 | 2.19 |
- This table illustrates the apoptotic effects of a 2-thiouracil derivative (6e) on various cancer cell lines, providing a general context for the potential of this compound in similar applications .
Insights
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of 5-Substituted 2-Thiouracil Derivatives
Table 2: Chemical Properties of Selected Thiouracils
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-Pyridylmethyl)-2-thiouracil, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of 2-thiouracil can be functionalized at the 5-position using formaldehyde and a pyridylmethyl precursor under basic conditions (e.g., NaOH in methanol at 70°C). Purification via recrystallization or column chromatography is critical to isolate the product .
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., aldehyde derivatives and thiourea) significantly impact reaction efficiency. Evidence suggests that substituting diethylamino groups with amido functionalities improves stability and reduces acute toxicity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- HPLC-MS : Validates purity and quantifies trace impurities (e.g., unreacted thiouracil derivatives) .
- NMR Spectroscopy : Confirms structural integrity, particularly the pyridylmethyl substitution pattern at C-5 and thiol group presence .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions in solid-state studies .
Q. What are the primary biological targets of this compound, and how is selectivity achieved?
- Key Findings : The compound inhibits neuronal nitric oxide synthase (nNOS) with a Ki of ~20 μM, similar to its parent molecule 2-thiouracil. Selectivity over endothelial NOS (eNOS) is attributed to steric and electronic effects of the pyridylmethyl group .
- Experimental Validation : Competitive binding assays using recombinant NOS isoforms and molecular docking simulations are recommended to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for pyridylmethyl-substituted thiouracils?
- Case Study : Ukrainian researchers reported enhanced bioactivity with amido-functionalized analogues, while Magdy et al. (2011) observed reduced potency in chlorinated derivatives .
- Methodology :
- Perform comparative assays under standardized conditions (e.g., cell lines, enzyme batches).
- Use computational tools (e.g., DFT calculations) to model electronic effects of substituents on thiouracil’s thiol group .
- Cross-validate results with in vivo models to account for metabolic stability differences .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy of this compound?
- Challenges : Poor aqueous solubility and rapid hepatic metabolism often limit translational potential .
- Solutions :
- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation to enhance bioavailability .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify major metabolites and adjust dosing regimens .
Q. How does the electron capture dynamics of this compound influence its potential in radiation therapy?
- Mechanistic Insight : The thiol group in 2-thiouracil derivatives facilitates electron attachment, generating reactive species that damage DNA in cancer cells. Pyridylmethyl substitution may alter redox potentials, affecting therapeutic efficacy .
- Experimental Design :
- Use time-resolved spectroscopy to track electron transfer pathways.
- Compare radiation sensitization effects with 5-fluorouracil in tumor xenograft models .
Data Contradiction Analysis
Q. Why do some studies report anti-thyroid activity for 2-thiouracil derivatives, while others emphasize nNOS inhibition?
- Root Cause : Structural modifications at C-5 (e.g., pyridylmethyl vs. propyl groups) redirect bioactivity. For example, 6-propyl-2-thiouracil is a thyrostat, whereas this compound preferentially targets nNOS .
- Resolution : Contextualize findings by mapping substituent effects to specific biological pathways using kinase profiling panels .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Biological Assays : Use CRISPR-edited nNOS knockout models to confirm target specificity .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral and assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
